
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine is a chemical compound with the molecular formula C13H11BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and methoxybenzyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Bromination: The 2-chloropyridine undergoes bromination using bromine or a brominating agent to form 5-bromo-2-chloropyridine.
Methoxybenzylation: The 5-bromo-2-chloropyridine is then reacted with 4-methoxybenzyl alcohol in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.
Scientific Research Applications
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, which can affect biological systems. The methoxybenzyl group can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A simpler derivative without the methoxybenzyl group.
3-Bromo-5-((4-methoxybenzyl)oxy)pyridine: A structural isomer with the bromine and chlorine atoms in different positions.
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: A related compound with an amide group instead of the pyridine ring.
Uniqueness
The uniqueness of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H11BrClNO2 |
|---|---|
Molecular Weight |
328.59 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H11BrClNO2/c1-17-11-4-2-9(3-5-11)8-18-12-6-10(14)7-16-13(12)15/h2-7H,8H2,1H3 |
InChI Key |
OSLPRZXCCBDZLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
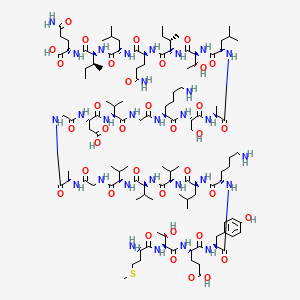
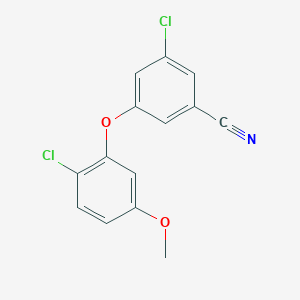
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
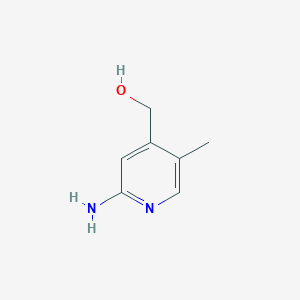

![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
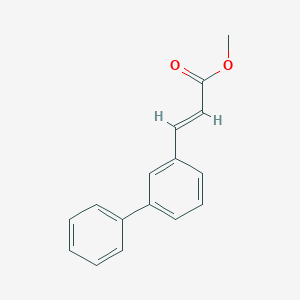
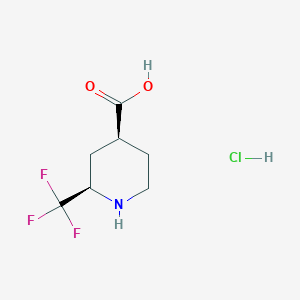
![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
